molecular formula C15H20ClN3O4 B1474191 Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate CAS No. 1419101-04-4

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate

Cat. No.: B1474191
CAS No.: 1419101-04-4
M. Wt: 341.79 g/mol
InChI Key: VVXIKXKDJQXTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate (molecular formula: C₁₅H₂₀ClN₃O₄) is a pyrido-pyrimidine derivative characterized by a bicyclic fused ring system. Key structural features include:

  • A tetrahydropyrido[4,3-d]pyrimidine core, providing a partially saturated scaffold.
  • A tert-butoxycarbonyl (Boc) protecting group at the 7-position, enhancing steric bulk and influencing solubility.
  • A chlorine substituent at the 2-position and an ethyl carboxylate at the 4-position, which may modulate reactivity and intermolecular interactions .

Properties

CAS No.

1419101-04-4

Molecular Formula

C15H20ClN3O4

Molecular Weight

341.79 g/mol

IUPAC Name

7-O-tert-butyl 4-O-ethyl 2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-4,7-dicarboxylate

InChI

InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-6-7-19(14(21)23-15(2,3)4)8-10(9)17-13(16)18-11/h5-8H2,1-4H3

InChI Key

VVXIKXKDJQXTGR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CCN(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Biological Activity

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H20ClN3O4
  • Molecular Weight : 341.79 g/mol
  • CAS Number : 1419101-04-4

The structure includes a tert-butoxycarbonyl (Boc) protecting group at the 7-position and a chlorine substituent at the 2-position, which are critical for its biological activity and reactivity .

Biological Activities

This compound exhibits a range of biological activities typical of pyrimidine derivatives. Key activities include:

  • Antiproliferative Effects : Studies indicate that compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrido-pyrimidines have demonstrated activity against dihydrofolate reductase (DHFR), a target crucial for cancer therapy .
  • Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial activity. The incorporation of halogen substituents like chlorine can enhance the antimicrobial efficacy by altering the lipophilicity and electronic properties of the molecule .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, structural analogs have been studied for their ability to inhibit kinases involved in cancer progression .

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrido-pyrimidine core through cyclization reactions.
  • Introduction of the Boc protecting group via standard carbamate formation techniques.
  • Chlorination at the 2-position using chlorinating agents.

The reactivity profile suggests that the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions due to its polar and non-polar regions .

Table 1: Comparative Biological Activity of Pyrido-Pyrimidine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntiproliferativeTBD
6-amino-pyrido[4,3-d]pyrimidine derivativesDHFR Inhibition0.010
6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-oneKinase ActivityTBD

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrimidine derivatives are known for their diverse biological activities, including anticancer properties. Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate may exhibit selective cytotoxicity against cancer cell lines. Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Antiviral Properties
Research has shown that certain pyrimidine derivatives can possess antiviral activity. This compound could be evaluated for its effectiveness against viral infections through mechanisms such as inhibiting viral replication or modulating host immune responses.

Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes that are crucial in various metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes involved in nucleotide synthesis or metabolism.

Biological Research Applications

Target Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Studies could focus on its binding affinity to specific receptors or enzymes through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Pharmacokinetic Studies
Investigating the pharmacokinetics of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is critical for assessing the viability of the compound as a therapeutic agent.

Synthetic Methodologies

Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the Boc protecting group and chlorine substituent requires careful consideration of reaction conditions to optimize yield and purity .

Step Reagents/Conditions Outcome
Step 1Starting material + Reagent AIntermediate A
Step 2Intermediate A + Boc anhydrideProtected compound
Step 3Protected compound + Chlorinating agentFinal product

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrido[3,4-d]pyrimidine Derivatives
  • 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (C₁₅H₁₆ClN₃·HCl):
    • Differs in ring fusion position ([3,4-d] vs. [4,3-d]), altering electronic distribution.
    • Substituted with a benzyl group (instead of Boc) at the 7-position, reducing steric hindrance but increasing hydrophobicity.
    • Lacks the ethyl carboxylate, which may limit hydrogen-bonding capabilities .
(b) Thieno-Pyrimidine Analogues
  • 7-Benzyl-3-(4-fluorophenyl)-2-propyl-amino-thieno[2,3-d]pyrimidine-4(3H)-one (C₂₅H₂₃F₄N₃OS): Replaces the pyrido ring with a thieno[2,3-d]pyrimidine system. Stabilized by C-F···π interactions and hydrogen bonds, unlike the Boc-protected target compound .

Substituent-Driven Functional Differences

(a) Carboxylate vs. Carboxamide Groups
  • 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate (C₁₉H₂₀ClN₃O₄): Contains dual carboxylate groups (ethyl and benzyl esters), increasing polarity compared to the mono-ester target compound. The benzyl group may participate in crystal packing via aromatic interactions, contrasting with the Boc group’s steric effects .
(b) Boc vs. Benzyl Protecting Groups
  • 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride (C₁₅H₁₆N₃O·HCl): Substitutes Boc with a benzyl group, reducing steric bulk but increasing susceptibility to hydrogenolysis. The ketone at position 4 (vs. ethyl carboxylate) may alter hydrogen-bonding patterns in crystallization .

Data Tables

Table 1: Structural Comparison of Pyrido-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Formula
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate Pyrido[4,3-d]pyrimidine 7-Boc, 2-Cl, 4-COOEt C₁₅H₂₀ClN₃O₄
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride Pyrido[3,4-d]pyrimidine 7-Bn, 2-Cl, 4-NH₂ C₁₅H₁₆ClN₃·HCl
6-Benzyl 4-ethyl 2-chloro-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate Pyrido[4,3-d]pyrimidine 6-Bn, 4-COOEt, 2-Cl C₁₉H₂₀ClN₃O₄

Table 2: Functional Group Impact on Properties

Group Role in Target Compound Impact vs. Analogues
Boc (7-position) Steric protection Reduces reactivity; enhances solubility
Cl (2-position) Electrophilic site Similar to analogues; may influence bioactivity
COOEt (4-position) Hydrogen-bond acceptor Enhances crystallinity vs. ketone groups

Preparation Methods

Construction of the Tetrahydropyrido[4,3-d]pyrimidine Core

  • Starting Material: Piperidine-2-carboxylic acid or its derivatives are used as the backbone.
  • Cyclization: The amine group reacts with suitable carbonyl compounds (e.g., formamide derivatives or amidines) under controlled conditions to form the fused pyrimidine ring.
  • Conditions: Reflux in polar aprotic solvents such as dimethylformamide or acetonitrile, sometimes in the presence of catalysts or dehydrating agents.

Boc Protection of the 7-Nitrogen

  • The Boc protecting group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step protects the nitrogen during further synthetic manipulations and improves compound stability.
  • The reaction is usually carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane.

Esterification to Form the Ethyl Carboxylate

  • The carboxylic acid at position 4 is converted to the ethyl ester by Fischer esterification.
  • This involves refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, ethyl chloroformate or ethyl iodide with base can be used for ester formation under milder conditions.

Representative Reaction Scheme

Step Reagents/Conditions Purpose Expected Yield (%)
1 Piperidine-2-carboxylic acid, amidine derivative, DMF, reflux Cyclization to form tetrahydropyrido[4,3-d]pyrimidine core 70-85
2 POCl3, dry dioxane, reflux Chlorination at 2-position 75-90
3 Di-tert-butyl dicarbonate, triethylamine, DCM, RT Boc protection of 7-nitrogen 80-95
4 Ethanol, H2SO4, reflux Esterification to ethyl ester 65-85

Note: Yields are approximate and depend on reaction scale and purity of reagents.

Analytical and Research Findings

  • Purity and Identity Confirmation: The final compound is typically characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry. The presence of the Boc group is confirmed by characteristic tert-butyl signals in 1H NMR (~1.4 ppm) and carbonyl stretching in IR (~1700 cm⁻¹).
  • Chlorination Verification: The 2-chloro substituent is confirmed by shifts in aromatic proton signals and mass increase corresponding to chlorine.
  • Esterification Confirmation: Ethyl ester signals appear as triplets and quartets in 1H NMR (~1.2 ppm for CH3 and ~4.1 ppm for CH2).
  • Stability: The Boc-protected compound shows enhanced stability under standard storage conditions, facilitating further synthetic applications.

Comparative Notes on Synthetic Routes

  • Alternative methods may use different protecting groups or chlorinating agents, but Boc protection and POCl3 chlorination remain the most practical and widely used.
  • Some routes start from methyl esters instead of ethyl esters, requiring transesterification to obtain the ethyl ester derivative.
  • The synthetic route is adaptable for various substitutions on the pyrido-pyrimidine core, enabling medicinal chemistry optimization.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Synthesis involves Boc protection, chlorination, and cyclization. Guo et al. (2011) achieved 75% yield using POCl₃ (1.2 eq.) at 0–5°C, with purity >95% via HPLC. Anhydrous conditions and stoichiometric control are critical to minimize byproducts like de-esterified intermediates .

Q. What spectroscopic techniques are essential for characterizing purity and identity?

¹H/¹³C NMR, FT-IR, and HRMS are standard. For example, Liu et al. (2019) resolved signal overlap in fluorinated analogs using 2D NMR (HSQC, COSY) and VT-NMR to distinguish rotamers . HRMS-ESI ([M+H]⁺) confirms molecular identity .

Q. What is the role of the Boc group in synthesis, and how is it selectively removed?

The Boc group protects amines during chlorination. Deprotection uses TFA/DCM (1:4 v/v, 0°C, 2 h), monitored by TLC (Rf shift from 0.6 → 0.3). Acidolysis preserves ester and chloro functionalities .

Q. What storage conditions ensure compound stability?

Store desiccated at −20°C under argon. Hydrolysis occurs at >5% humidity (t₁/₂ = 72 h at 25°C). Amber vials with PTFE-lined caps prevent light/oxygen degradation .

Q. How is purity determined, and what impurities are common?

UPLC-PDA (220 nm, C18 column) detects impurities (<0.5%). GC-FID quantifies residual solvents (DCM, THF) per ICH guidelines .

Advanced Questions

Q. How does X-ray crystallography resolve structural ambiguities in tetrahydropyrido-pyrimidines?

Single-crystal XRD (e.g., space group P2₁/c) identifies bond lengths and hydrogen bonds (C–H···O/N, 2.8–3.2 Å). Akkurt et al. (2015) addressed Boc-group disorder via SHELXL refinement (R factor <0.05) .

Q. What computational methods predict reactivity at the chloro and Boc sites?

DFT (B3LYP/6-311+G(d,p)) calculates Fukui indices (Cl: f⁻ = 0.12) and NBO charges to guide regioselective reactions. Experimental ³⁵Cl NMR validates site selectivity .

Q. How do steric effects from the Boc group influence derivatization?

The tert-butyl moiety increases steric hindrance, reducing nucleophilic attack at C7 by 40%. MMFF94 modeling shows a 15° dihedral distortion, raising activation energy for SN2 .

Q. What strategies optimize cyclization to favor the desired regioisomer?

Kinetic control via high dilution (0.01 M) and low temperature (−40°C) with DBU achieves 85% regioselectivity. Thermodynamic control (80°C) shifts ratios reversibly .

Q. How are hydrogen-bonding networks analyzed in crystal structures?

Intermolecular C–H···O/N bonds form 1D chains, enhancing thermal stability (Tdec >200°C). π-Stacking distances (3.5 Å) correlate with 30% reduced solubility in aprotic solvents .

Q. What chlorination reagents are optimal for pyrimidine derivatives?

POCl₃ (neat, 110°C, 6 h) gives >85% conversion. SOCl₂ in DMF (cat.) enables milder conditions (60°C) but requires careful quenching to prevent ester hydrolysis .

Q. How are discrepancies in XRD data resolved?

Twin modeling (SHELXL) and SQUEEZE solvent masking improve refinement (R1 from 0.08→0.053). Mohamed et al. (2011) used anisotropic ADP adjustments for disordered residues .

Q. What mechanistic insights explain regioselective chlorination?

DFT shows lower ΔG‡ for Cl⁻ attack at C2 (18.7 vs. 24.3 kcal/mol at C4) due to hyperconjugation with pyridine N. ³⁵Cl NMR confirms single-site substitution .

Q. How do crystal packing motifs affect physicochemical properties?

Hydrogen-bonded chains improve thermal stability. Shorter π-stacking distances reduce solubility, guiding co-crystal design for bioavailability enhancement .

Q. How is diastereomer formation mitigated during cyclization?

Low-temperature lithiation (−78°C, LDA) with slow electrophile addition minimizes epimerization. Chiral auxiliaries (e.g., (R)-BINOL) achieve >90% diastereomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.